In Vitro Functional Potency Comparison: Deltorphin 2 vs. DPDPE and DADLE Under Controlled Peptidase Inhibition
In the mouse isolated vas deferens (MVD) preparation with combined peptidase inhibitors (bacitracin, bestatin, and captopril), Deltorphin 2 demonstrated an IC50 of 1.13 × 10−10 M (0.113 nM), making it the most potent delta opioid agonist among all peptides tested [1]. The potency hierarchy under these controlled conditions was Deltorphin 2 > DPDPE > DADLE. Notably, without peptidase inhibition, the apparent potency of Deltorphin 2 was markedly underestimated due to its susceptibility to degradation, underscoring the necessity of peptidase control for accurate potency assessment [1].
| Evidence Dimension | In vitro functional potency (IC50) in mouse vas deferens |
|---|---|
| Target Compound Data | IC50 = 1.13 × 10−10 M (0.113 nM) |
| Comparator Or Baseline | DPDPE (cyclic enkephalin analog) and DADLE (linear enkephalin analog); quantitative IC50 values for comparators not specified in abstract but noted as less potent |
| Quantified Difference | Deltorphin 2 was the most potent peptide among all tested |
| Conditions | Mouse isolated vas deferens preparation; presence of bacitracin, bestatin, and captopril (peptidase inhibitors) |
Why This Matters
This potency advantage under peptidase-controlled conditions establishes Deltorphin 2 as the preferred δ-opioid agonist for in vitro functional assays where maximal receptor activation at minimal concentrations is required.
- [1] Davis TP, Gillespie TJ, Porreca F. Influence of peptidase inhibitors on the apparent agonist potency of delta selective opioid peptides in vitro. Life Sci. 1991;48(9):881-886. View Source
